molecular formula C6H4ClN3 B2698343 3-Chloro-6-methylpyridazine-4-carbonitrile CAS No. 1430-22-4

3-Chloro-6-methylpyridazine-4-carbonitrile

Cat. No. B2698343
CAS RN: 1430-22-4
M. Wt: 153.57
InChI Key: NOHMGLVRHVKMRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The research into 3-Chloro-6-methylpyridazine-4-carbonitrile has led to the development of innovative synthetic routes for functionalized aminopyridazines. A study demonstrated a new route to synthesize 3-aminopyridazines via ANRORC type ring transformation, showcasing the compound’s utility in creating complex nitrogen-containing heterocycles. This process involves nucleophiles bearing a cyano substituent, highlighting a versatile approach to synthesizing pyridazine derivatives.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H4ClN3 . The InChI Key is NOHMGLVRHVKMRW-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.57 . It is a white to yellow solid at room temperature . Its melting point ranges from 101 to 106 degrees Celsius .

Scientific Research Applications

Novel Synthetic Pathways

The research into 3-Chloro-6-methylpyridazine-4-carbonitrile has led to the development of innovative synthetic routes for functionalized aminopyridazines. A study demonstrated a new route to synthesize 3-aminopyridazines via ANRORC type ring transformation, showcasing the compound's utility in creating complex nitrogen-containing heterocycles. This process involves nucleophiles bearing a cyano substituent, highlighting a versatile approach to synthesizing pyridazine derivatives (Rykowski, Wolińska, & Plas, 2000).

Chemical Transformations and Reactivity

Further studies have focused on the chemical transformations under nucleophilic conditions of related compounds, leading to the formation of diverse heterocyclic systems. This research emphasizes the compound's reactivity and its potential to generate novel chemical structures with possible applications in material science and drug discovery (Ibrahim & El-Gohary, 2016).

Development of Heterocyclic Compounds

Another aspect of research has been the facile synthesis of heterocyclic compounds starting from this compound. For instance, pyridothiazine derivatives were efficiently prepared, demonstrating the compound's role in synthesizing biologically relevant molecules. This process involves the reaction with magnesium enolates of tertiary acetamides, showcasing its utility in organic synthesis (Kobayashi, Iitsuka, & Konishi, 2008).

Antimicrobial and Antioxidant Activities

Research into pyridine derivatives, including structures related to this compound, has also led to the discovery of compounds with significant antimicrobial and antioxidant activities. This line of study has implications for developing new therapeutic agents, highlighting the compound's relevance in medicinal chemistry (Flefel et al., 2018).

Innovative Materials and Applications

Additionally, the synthesis and structural analysis of novel pyridine derivatives from this compound have contributed to the development of materials with unique optical properties. These studies provide insights into the compound's potential applications in photovoltaics and other advanced technologies (Halim et al., 2018).

Mechanism of Action

While the exact mechanism of action for 3-Chloro-6-methylpyridazine-4-carbonitrile is not specified in the search results, its potential applications in various fields of science have been highlighted. It has been used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-chloro-6-methylpyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-2-5(3-8)6(7)10-9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHMGLVRHVKMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1430-22-4
Record name 3-chloro-6-methylpyridazine-4-carbonitrile
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